(D-Lys6)-LH-RH

説明

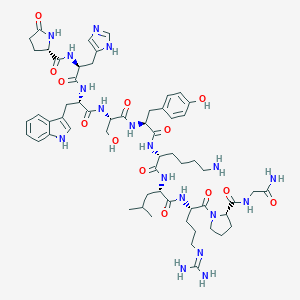

The exact mass of the compound Pyr-his-trp-ser-tyr-D-lys-leu-arg-pro-gly-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWBSMILMYIFKQ-OBCLEYQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52671-12-2, 130751-49-4 | |

| Record name | [D-Lys6]-LH-RH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 130751-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Pronged Attack of (D-Lys6)-LH-RH on Cancer Cells: A Technical Guide

(D-Lys6)-LH-RH, a synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), has emerged as a significant molecule in oncology research and development. Its mechanism of action in cancer cells is multifaceted, involving both indirect hormonal suppression and direct antiproliferative and pro-apoptotic effects on tumor cells. This guide provides an in-depth technical overview of these mechanisms, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Fold Strategy

This compound exerts its anticancer effects through two primary mechanisms:

-

Indirect Action via the Pituitary-Gonadal Axis: As an LHRH agonist, chronic administration of this compound leads to the downregulation of LHRH receptors (also known as Gonadotropin-Releasing Hormone, GnRH, receptors) in the pituitary gland.[1][2][3] This desensitization results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The subsequent decrease in circulating gonadotropins leads to a profound suppression of gonadal steroidogenesis, effectively inducing a state of "medical castration."[1] This is particularly effective in hormone-dependent cancers such as prostate and breast cancer, which rely on sex hormones for growth.

-

Direct Action on Cancer Cells: A growing body of evidence demonstrates that LHRH receptors are overexpressed on the surface of a wide range of cancer cells, including those of the breast, prostate, ovaries, and endometrium.[1][4] this compound can directly bind to these receptors, triggering intracellular signaling cascades that inhibit cell proliferation and induce apoptosis.[1] This direct action is crucial for its efficacy in hormone-independent cancers as well.

Furthermore, the high affinity of this compound for tumor-specific LHRH receptors has been exploited for targeted drug delivery. By conjugating cytotoxic agents to this peptide, chemotherapeutic payloads can be selectively delivered to cancer cells, enhancing their efficacy while minimizing systemic toxicity.

Quantitative Data: Receptor Binding and Antiproliferative Effects

The efficacy of this compound is underpinned by its high-affinity binding to LHRH receptors and its ability to inhibit cancer cell proliferation. The following tables summarize key quantitative data from various studies.

| Cell Line | Cancer Type | Kd (nM) - Binding Affinity of this compound or Analogues |

| HEK293 (recombinant) | - | 10.5 |

| EFO-21 | Ovarian Cancer | 1.5 (for [D-Trp6]LHRH) |

| EFO-27 | Ovarian Cancer | 1.7 (for [D-Trp6]LHRH) |

| Cell Line | Cancer Type | IC50 (nM) - Antiproliferative Activity of this compound |

| PC-3 | Prostate Cancer | > 40,000 |

| DU-145 | Prostate Cancer | > 40,000 |

| MCF-7 | Breast Cancer | > 40,000 |

| MDA-MB-231 | Breast Cancer | > 40,000 |

Note: The high IC50 values for the unconjugated this compound in some cell lines highlight its primary role as a targeting moiety in cytotoxic drug conjugates for achieving potent antiproliferative effects.

Signaling Pathways in Cancer Cells

The direct effects of this compound on cancer cells are mediated by distinct signaling pathways that differ from those in the pituitary. In cancer cells, the LHRH receptor is predominantly coupled to the Gαi protein.

Gαi-Mediated Inhibition of Proliferation

Upon binding of this compound, the activated LHRH receptor-Gαi complex initiates a signaling cascade that leads to the inhibition of cell growth. A key mechanism is the interference with growth factor receptor signaling, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.

Induction of Apoptosis

This compound and its analogs can induce apoptosis in cancer cells through the modulation of key apoptotic regulators. This process is often linked to the activation of stress-activated protein kinase (SAPK) pathways, such as JNK.

References

An In-depth Technical Guide on the Structure of (D-Lys6)-LH-RH Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, biological activity, and experimental analysis of the synthetic peptide analog, (D-Lys6)-Luteinizing Hormone-Releasing Hormone ((D-Lys6)-LH-RH). This document is intended for researchers, scientists, and professionals involved in endocrinology, oncology, and drug development.

Introduction: The Significance of LH-RH and its Analogs

Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system.[1][2] Synthesized and released from the hypothalamus, LH-RH stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

The native LH-RH peptide has a short biological half-life due to rapid enzymatic degradation. This limitation has driven the development of synthetic analogs with modified structures to enhance stability and potency.[1][3] One such significant analog is this compound, a potent agonist of the GnRH receptor.[4][5] The substitution of the glycine residue at position 6 with a D-amino acid, specifically D-Lysine, stabilizes a β-turn conformation that is crucial for receptor interaction and confers resistance to degradation.[1]

Structural Analysis: Native LH-RH vs. This compound

The primary structure of both the native LH-RH and its (D-Lys6) analog are presented below. The key modification in this compound is the substitution of Glycine (Gly) at the 6th position with D-Lysine (D-Lys).

Table 1: Amino Acid Sequence of Native LH-RH and this compound

| Position | Native LH-RH | This compound |

| 1 | pGlu | pGlu |

| 2 | His | His |

| 3 | Trp | Trp |

| 4 | Ser | Ser |

| 5 | Tyr | Tyr |

| 6 | Gly | D-Lys |

| 7 | Leu | Leu |

| 8 | Arg | Arg |

| 9 | Pro | Pro |

| 10 | Gly-NH2 | Gly-NH2 |

pGlu: pyroglutamic acid, NH2: amide

The D-amino acid at position 6 protects the peptide from enzymatic cleavage, significantly increasing its in vivo half-life and potency compared to the native hormone.

Quantitative Biological Activity

The modification at the 6th position endows this compound with enhanced biological activity. As a GnRH receptor agonist, it binds to and activates the GnRH receptor, leading to the downstream signaling cascade.[4][5]

Table 2: Comparative Biological Activity Data

| Peptide | Assay Type | Cell Line | Parameter | Value |

| This compound | Competitive Radioligand Binding Assay | HEK293 | IC50 | 10.5 nM |

| Native LH-RH | Competitive Radioligand Binding Assay | HEK293 | IC50 | Data not available in a directly comparable study |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.[1][6]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Lys(Boc), Leu, Arg(Pbf), Pro, Gly)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide MBHA resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with HBTU/HOBt in the presence of DIPEA and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., using a Kaiser test).

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pGlu.

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the binding affinity of this compound to the GnRH receptor.[7][8]

Materials:

-

Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293 cells)

-

Radiolabeled LH-RH analog (e.g., [125I]-triptorelin)

-

Unlabeled this compound (competitor)

-

Binding buffer

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the GnRH receptor are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand is incubated with increasing concentrations of the unlabeled competitor, this compound, in the presence of the cell membranes.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with cold binding buffer.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Visualizations

GnRH Receptor Signaling Pathway

Upon binding of an agonist like this compound, the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a signaling cascade.[9][10][11]

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of this compound.

Caption: Workflow for Competitive Binding Assay.

References

- 1. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 2. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. KEGG PATHWAY: map04912 [genome.jp]

(D-Lys6)-LH-RH: A Technical Overview of a Potent GnRH Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (D-Lys6)-LH-RH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LH-RH), and its role as a potent agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details the mechanism of action, signaling pathways, and experimental protocols relevant to the study of this compound.

Core Concepts: Mechanism of Action

This compound is a synthetic decapeptide that acts as a superagonist of the GnRH receptor.[1] The substitution of a D-lysine for the glycine at position 6 confers enhanced resistance to degradation and a higher binding affinity for the GnRH receptor compared to the native LH-RH.[2]

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells, this compound initiates a cascade of intracellular signaling events.[1] The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]

While the Gq/11 pathway is the principal mechanism, evidence also suggests that the GnRH receptor can couple to other G proteins, such as Gs, leading to the activation of the adenylyl cyclase-cAMP pathway in a cell-specific manner.

Signaling Pathways

The signaling cascade initiated by the binding of this compound to the GnRH receptor is a complex and well-orchestrated process. The following diagram illustrates the primary Gq/11-mediated pathway.

Caption: GnRH Receptor Signaling Pathway initiated by this compound.

Quantitative Data

The binding affinity and functional potency of GnRH receptor agonists are critical parameters in their evaluation. While specific data for the unmodified this compound is not consistently reported across the literature, the following table summarizes representative data for a closely related, modified analog.

| Parameter | Value | Compound | Cell Type/Tissue | Reference |

| Binding Affinity (Kd) | 131 ± 16 pM | des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | Rat anterior pituitary gland membranes | [4] |

Note: The provided Kd value is for a biotinylated and ethylamide-modified derivative of this compound, which may influence its binding characteristics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound activity. Below are protocols for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Prepared from rat pituitary glands or cells expressing the GnRH receptor.

-

Radioligand: 125I-labeled GnRH agonist (e.g., [125I]iodo-D-Ala6-EA).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 10 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 0.9% NaCl.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound or buffer (for total binding).

-

To determine non-specific binding, add a high concentration of unlabeled GnRH agonist to a set of tubes.

-

Incubate the mixture at 4°C for 2-4 hours to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[5]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of GnRH receptor activation.

Materials:

-

Cells: Pituitary cells or other cell lines endogenously or recombinantly expressing the GnRH receptor.

-

Stimulation Buffer: Krebs-Ringer-HEPES buffer or similar.

-

This compound .

-

Lithium Chloride (LiCl): To inhibit the degradation of inositol phosphates.[6]

-

IP1 Assay Kit: Commercially available kits (e.g., HTRF-based assays).

Procedure:

-

Plate the cells in a suitable microplate and culture overnight.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl for a specified time (e.g., 30 minutes) at 37°C.[6]

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lyse the cells according to the assay kit protocol.

-

Add the detection reagents from the IP1 assay kit to the cell lysates.

-

Incubate as recommended by the kit manufacturer to allow for the detection reaction to occur.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Generate a dose-response curve and calculate the EC50 value, representing the concentration of this compound that produces 50% of the maximal response.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a GnRH receptor agonist like this compound.

Caption: Typical experimental workflow for GnRH agonist characterization.

References

- 1. LH-RH [D-Lys6] - Echelon Biosciences [echelon-inc.com]

- 2. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Hormone Therapy: An In-depth Guide to the Discovery and Development of LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanisms of action of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. From the pioneering work that elucidated the structure of LHRH to the rational design of potent agonists and antagonists, this document details the scientific journey that has revolutionized the treatment of hormone-dependent diseases. It serves as a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data on analog performance, and visual representations of key biological pathways and research workflows.

The Foundational Discovery of LHRH

The journey into the therapeutic potential of LHRH analogs began with the groundbreaking work of Andrew Schally and Roger Guillemin in the 1960s and early 1970s.[1] Their independent research led to the isolation, structural elucidation, and synthesis of the hypothalamic neuropeptide, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] This decapeptide was identified as the key regulator of the reproductive axis, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pivotal discovery, which earned them the Nobel Prize in Physiology or Medicine in 1977, laid the groundwork for the development of synthetic analogs with therapeutic applications.[1]

Initial investigations quickly revealed that the native LHRH had a very short half-life, limiting its clinical utility.[2] This prompted an intense research effort to synthesize modified versions, or analogs, of LHRH with enhanced potency and duration of action. These efforts led to the development of two distinct classes of LHRH analogs: agonists and antagonists.

The Two Faces of LHRH Analogs: Agonists and Antagonists

The therapeutic utility of LHRH analogs stems from their ability to modulate the LHRH receptor (LHRH-R) in the pituitary gland. While both agonists and antagonists interact with this receptor, they elicit opposing physiological responses.

LHRH Agonists: These analogs, such as leuprolide, goserelin, and triptorelin, are designed to be more potent and resistant to degradation than native LHRH.[2][3] Upon initial administration, they cause a transient surge in LH and FSH secretion, a phenomenon known as the "flare-up" effect.[4] However, continuous stimulation of the LHRH-R leads to its desensitization and downregulation, ultimately resulting in a profound suppression of gonadotropin and sex steroid production, effectively inducing a state of medical castration.[2]

LHRH Antagonists: In contrast, antagonists like degarelix and cetrorelix bind to the LHRH-R and competitively block the binding of native LHRH, leading to an immediate and rapid suppression of LH and FSH without an initial surge.[4][5] This immediate onset of action is a key clinical advantage in certain conditions, such as advanced prostate cancer, where the initial testosterone flare caused by agonists can be detrimental.

Structural Modifications: The Key to Enhanced Potency and Stability

The enhanced activity of LHRH analogs is a direct result of specific modifications to the native decapeptide sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).

Agonist Modifications:

-

Substitution at Position 6: Replacing the glycine (Gly) at position 6 with a D-amino acid, such as D-Leucine in leuprolide or D-Tryptophan in triptorelin, significantly increases resistance to enzymatic degradation and enhances receptor binding affinity.[2][3]

-

Modification at Position 10: Replacing the C-terminal glycine-amide with an ethylamide group, as seen in leuprolide, further increases the analog's stability.[2]

Antagonist Modifications: The development of potent antagonists required more extensive modifications to the LHRH sequence, often involving substitutions at multiple positions to achieve strong receptor binding without activation.

Quantitative Analysis of LHRH Analog Activity

The efficacy of LHRH analogs is determined through rigorous in vitro and in vivo testing. Key parameters include receptor binding affinity (Kd), potency (IC50 or EC50), and the ability to suppress hormone production. The following tables summarize the quantitative data for several commonly used LHRH agonists and antagonists.

Table 1: Receptor Binding Affinity and Potency of LHRH Agonists

| Analog | Modification (Position 6) | Modification (Position 10) | Receptor Binding Affinity (Kd, nM) | Relative Potency (vs. LHRH) |

| LHRH | Gly | Gly-NH2 | ~5-10 | 1 |

| Leuprolide | D-Leu | Pro-NHEt | ~0.1-0.5 | 50-100 |

| Goserelin | D-Ser(tBu) | Aza-Gly-NH2 | ~0.2-0.8 | ~50 |

| Triptorelin | D-Trp | Gly-NH2 | ~0.05-0.2 | ~100 |

| Buserelin | D-Ser(tBu) | Pro-NHEt | ~0.1-0.6 | ~50 |

Table 2: Receptor Binding Affinity and Potency of LHRH Antagonists

| Analog | Key Modifications | Receptor Binding Affinity (Kd, nM) |

| Degarelix | Multiple substitutions | ~0.1-0.4 |

| Cetrorelix | Multiple substitutions | ~0.2-0.7 |

| Abarelix | Multiple substitutions | ~0.3-0.9 |

| Ganirelix | Multiple substitutions | ~0.4-1.0 |

Experimental Protocols

The development and characterization of LHRH analogs rely on a suite of standardized experimental protocols. Detailed methodologies for two key assays are provided below.

LHRH Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of LHRH analogs to the LHRH receptor.

Materials:

-

Cell membranes expressing LHRH receptors (e.g., from pituitary tissue or transfected cell lines).

-

Radiolabeled LHRH analog (e.g., [125I]-triptorelin).

-

Unlabeled LHRH analog (competitor).

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a fixed concentration of the radiolabeled LHRH analog to all wells.

-

Add increasing concentrations of the unlabeled competitor LHRH analog to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled analog to determine non-specific binding.

-

Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined from this curve, and the Kd (dissociation constant) can be calculated using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay (MTS Assay)

This assay is used to assess the direct anti-proliferative effects of LHRH analogs on cancer cells that express LHRH receptors.

Materials:

-

Cancer cell line expressing LHRH receptors (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).

-

Complete cell culture medium.

-

LHRH analog to be tested.

-

96-well cell culture plates.

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of the LHRH analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the LHRH analog. Include control wells with medium only.

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.[8][9][10]

-

Incubate the plates for 1-4 hours at 37°C.[8][9][10] During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[9][10]

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration of the analog that inhibits cell proliferation by 50%).

Visualizing the Molecular Mechanisms and Development Workflow

To better understand the intricate processes involved in LHRH analog function and development, the following diagrams have been generated using the DOT language.

LHRH Receptor Signaling Pathways

Caption: LHRH receptor signaling in pituitary versus cancer cells.

Experimental Workflow for LHRH Analog Development

Caption: The streamlined workflow for LHRH analog development.

Conclusion

The discovery and development of LHRH analogs represent a triumph of rational drug design and a cornerstone of modern endocrine therapy. By understanding the fundamental biology of the LHRH system, scientists have been able to create powerful therapeutic agents that have significantly improved the management of prostate cancer, breast cancer, endometriosis, and other hormone-sensitive conditions. The continued exploration of novel analogs, delivery systems, and combination therapies promises to further refine and expand the clinical applications of this important class of drugs. This guide serves as a testament to the remarkable journey from basic scientific discovery to life-changing medical innovation.

References

- 1. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Physicochemical Properties of (D-Lys6)-LH-RH: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of (D-Lys6)-LH-RH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Core Physicochemical Data

This compound is a decapeptide analog of the naturally occurring LHRH. The substitution of a D-lysine residue at the sixth position enhances its resistance to enzymatic degradation, thereby increasing its biological potency and duration of action.[1][2][3] The fundamental physicochemical properties of this peptide are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₉H₈₄N₁₈O₁₃[1][4][5] |

| Molecular Weight | 1253.41 g/mol [1][4][6] |

| Amino Acid Sequence (3-Letter) | Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH₂[7][8] |

| Amino Acid Sequence (1-Letter) | (Glp)HWSYkLRPG-NH₂[7][8] |

| Appearance | Lyophilized white powder[1][5] |

| Purity | Typically >96% (as determined by HPLC)[7][8] |

| Isoelectric Point (pI) | Estimated to be similar to LHRH (pI ≈ 9.6)[9][10] |

| Storage Conditions | -20°C or below, protected from light[1][7][8] |

Solubility and Stability

Solubility: The solubility of this compound, like other peptides, is highly dependent on its amino acid composition and the pH of the solvent.[11][12][13] As a basic peptide with a net positive charge at neutral pH, it is generally soluble in aqueous solutions. For optimal dissolution, it is recommended to first attempt reconstitution in sterile, distilled water. If solubility is limited, the use of a dilute acidic solution (e.g., 10% acetic acid) can aid in solubilization. For highly hydrophobic preparations, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) may be used, followed by dilution with an aqueous buffer.[12]

Stability: this compound exhibits enhanced stability compared to native LHRH due to the D-amino acid substitution.[1][2] However, it is still susceptible to degradation under certain conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed to monitor its degradation.[1] Studies have shown that under physiological conditions (37°C, pH 7.4), oxidation of the peptide can occur over several days.[1] For long-term storage, maintaining the lyophilized powder at -20°C or below is crucial to prevent degradation.[7][8] Aqueous solutions of LHRH have been shown to be stable for extended periods when stored at 4°C or frozen.[14]

Experimental Protocols

Determination of Purity and Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound purity and can be adapted for stability studies.

Objective: To separate and quantify this compound and its potential impurities or degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Reversed-phase C18 column (e.g., Jupiter C18, 5 µm, 250 x 4.6 mm).

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Water, HPLC grade.

-

This compound reference standard.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Column Temperature: 40°C.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 20 µL.

-

Gradient Program:

-

Start with a linear gradient from 10% to 35% Mobile Phase B over 20 minutes.[1]

-

Follow with a wash step at high Mobile Phase B concentration and re-equilibration at initial conditions.

-

-

-

Data Analysis:

-

Integrate the peak areas of the main peptide and any impurity/degradation peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

For stability studies, compare the chromatograms of stressed samples to a control sample to identify and quantify degradation products.

-

References

- 1. Rapid and specific high-performance liquid chromatography for the in vitro quantification of D-Lys6-GnRH in a microemulsion-type formulation in the presence of peptide oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Mass spectrometric determination of gonadotrophin-releasing hormone (GnRH) in human urine for doping control purposes by means of LC-ESI-MS/MS. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Isoelectric focusing and capillary zone electrophoretic studies using luteinizing hormone releasing hormone and its analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jpt.com [jpt.com]

- 12. genscript.com [genscript.com]

- 13. biocat.com [biocat.com]

- 14. Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian at the Gate: How D-Lysine Substitution Fortifies LH-RH Analogs Against Degradation

A Technical Guide for Researchers and Drug Development Professionals

The strategic substitution of L-amino acids with their D-enantiomers represents a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic efficacy by increasing metabolic stability. In the landscape of hormonal therapies, Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), and its analogs are prime examples of this principle in action. This technical guide delves into the core role of D-lysine substitution in bolstering the stability of LH-RH, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting data, and experimental methodologies.

The Achilles' Heel of Native LH-RH: Enzymatic Degradation

Native LH-RH is a decapeptide with a short physiological half-life, primarily due to its susceptibility to enzymatic degradation by various proteases.[1][2] This rapid clearance necessitates frequent administration to achieve a sustained therapeutic effect, a significant drawback in clinical applications. The primary cleavage sites for enzymatic attack on the LH-RH molecule have been identified, with the bonds following Tyr5-Gly6 and Trp3-Ser4 being particularly vulnerable.[3]

D-Lysine: A Stereochemical Shield

The introduction of a D-amino acid, such as D-lysine, at position 6 of the LH-RH sequence fundamentally alters the peptide's susceptibility to proteolysis.[1][2][4] Proteolytic enzymes are highly stereospecific, configured to recognize and cleave peptide bonds between L-amino acids. The D-configuration of the substituted amino acid presents a spatial arrangement that is not readily accommodated by the active site of these enzymes.[1][5] This "stereochemical shield" effectively renders the peptide resistant to enzymatic breakdown, thereby prolonging its circulation time and enhancing its biological activity.[2][6]

Quantitative Insights into Enhanced Stability

While direct comparative half-life data for D-lysine substituted LH-RH is not extensively published in a consolidated format, the principle of stabilization through D-amino acid substitution at position 6 is well-documented through analogs like [D-Ala6]-LH-RH. This analog serves as an excellent model to quantify the impact of such modifications.

| Peptide | Relative Degradation Rate | Reference |

| Native LH-RH | 1 (Normalized) | [7] |

| [D-Ala6]-LH-RH | 3-8 times lower | [7] |

| Table 1: Comparative in vitro degradation rates of native LH-RH and a D-amino acid substituted analog in lung pneumocytes. |

This significant reduction in the degradation rate for the D-amino acid substituted analog underscores the profound stabilizing effect of this modification. This enhanced stability is a key contributor to the increased potency and duration of action observed in clinically utilized LH-RH agonists.[6]

Experimental Protocols for Assessing LH-RH Analog Stability

The evaluation of peptide stability is a critical step in the development of new therapeutic agents. The following is a generalized protocol for an in vitro serum/plasma stability assay applicable to LH-RH and its D-lysine substituted analogs, based on common methodologies employing High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Serum/Plasma Stability Assay of LH-RH Analogs

1. Materials and Reagents:

-

Native LH-RH and D-lysine substituted LH-RH analog (lyophilized powder)

-

Human serum or plasma (pooled, sterile-filtered)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Protein precipitation agent (e.g., 10% trichloroacetic acid (TCA) in ACN, or cold ACN)

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

-

Prepare stock solutions of native LH-RH and the D-lysine analog (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or PBS).

-

Spike a known concentration of the peptide stock solution into pre-warmed (37°C) human serum or plasma to achieve the desired final concentration (e.g., 10 µg/mL).

3. Incubation:

-

Incubate the peptide-serum/plasma mixture in a water bath or incubator at 37°C.

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

4. Protein Precipitation and Sample Quenching:

-

Immediately add the withdrawn aliquot to a tube containing the protein precipitation agent (e.g., 2 volumes of cold ACN with 1% TFA).

-

Vortex the mixture vigorously for 30 seconds to precipitate serum/plasma proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

5. HPLC Analysis:

-

Carefully collect the supernatant, which contains the remaining intact peptide.

-

Inject a fixed volume of the supernatant onto the HPLC system.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 95% over 30 minutes.

-

Flow Rate: 1 mL/min

-

Detection: Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

6. Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of the remaining peptide (relative to the 0-minute time point) against time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the LH-RH signaling pathway and the experimental workflow for stability assessment.

Conclusion

The substitution of L-glycine at position 6 with a D-amino acid, such as D-lysine, is a critical and effective strategy for enhancing the stability of LH-RH analogs. This modification provides a robust defense against enzymatic degradation, leading to a longer plasma half-life and, consequently, improved pharmacokinetic and pharmacodynamic properties. The principles and methodologies outlined in this guide provide a foundational understanding for the continued development and evaluation of more stable and effective peptide-based therapeutics. The strategic application of D-amino acid substitution will undoubtedly continue to be a pivotal element in the design of next-generation peptide drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatography studies on the enzymatic degradation of luteinizing hormone-releasing hormone analogues with off-line identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(D-Lys6)-LH-RH: A Technical Guide to its Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

(D-Lys6)-LH-RH, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, plays a crucial role in reproductive endocrinology and is a valuable tool in various therapeutic areas. Understanding the intricate signaling cascades initiated by this analog is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting the GnRH receptor. This technical guide provides an in-depth overview of the signal transduction pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Signal Transduction Pathways

This compound, like the endogenous GnRH, binds to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. The primary pathways activated are the Gq/11-phospholipase C pathway and the mitogen-activated protein kinase (MAPK) cascade, with modulation of the cyclic AMP (cAMP) pathway also observed.

Gq/11-Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the GnRH receptor upon agonist binding is mediated through the Gq/11 family of G-proteins.[1][2]

-

G-protein Activation: Upon binding of this compound, the GnRH receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C Activation: The activated Gαq/11 subunit dissociates from the βγ-subunits and activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

-

Activated PKC phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including the synthesis and release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from pituitary gonadotropes.

Mitogen-Activated Protein Kinase (MAPK) Cascade

The activation of the GnRH receptor also leads to the stimulation of the MAPK signaling cascade, which is crucial for regulating gene expression and cell proliferation. The extracellular signal-regulated kinase (ERK) pathway is a key component of this cascade.

-

Upstream Activation: The activation of ERK is often downstream of PKC activation. PKC can phosphorylate and activate Raf kinase.

-

Kinase Cascade:

-

Activated Raf (a MAPKKK) phosphorylates and activates MEK (a MAPKK).

-

Activated MEK, in turn, phosphorylates and activates ERK1/2 (a MAPK).

-

-

Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as c-Fos and c-Jun. These transcription factors then regulate the expression of target genes, including those encoding the gonadotropin subunits.

Modulation of the Cyclic AMP (cAMP) Pathway

While the Gq/11 pathway is primary, evidence suggests that GnRH receptor activation can also modulate intracellular cAMP levels. This can occur through coupling to other G-proteins, such as Gs (stimulatory) or Gi (inhibitory).

-

Gs-mediated activation: In some cellular contexts, the GnRH receptor can couple to Gs, leading to the activation of adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets.

-

Gi-mediated inhibition: Conversely, coupling to Gi can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

The precise role and context-dependency of Gs and Gi coupling in this compound signaling are areas of active research.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its derivatives in relation to GnRH receptor binding and functional activity.

| Compound | Parameter | Value | Cell/System | Reference |

| Biotinylated [D-Lys6]GnRH | IC50 (Receptor Binding) | 104.39 ± 16.6 nM | COS-7 cells expressing human GnRH-R | [3] |

| Biotinylated [D-Lys6]GnRH | ED50 (IP Production) | 256 ± 99.3 nM | COS-7 cells expressing human GnRH-R | [3] |

| [¹⁸F]FP-D-Lys⁶-GnRH | IC50 (Receptor Binding) | 2.0 nM | Not specified | [4] |

| [N-acetyl-D-p-chloro-Phe¹,²D-Trp³,D-Lys⁶,D-Ala¹⁰]GnRH | Ka (Receptor Binding) | 8.4 ± 1.4 x 10⁹ M⁻¹ | Rat pituitary particles and cells | [5] |

Detailed Experimental Protocols

Radioligand Binding Assay for GnRH Receptor

This protocol is designed to determine the binding affinity of this compound to the GnRH receptor.

1. Materials:

-

Cell line expressing GnRH receptor (e.g., HEK293, COS-7, or pituitary-derived cells)

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Glass fiber filters

-

Scintillation fluid

2. Membrane Preparation:

-

Culture GnRHR-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

3. Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add a constant concentration of the radiolabeled GnRH analog to all wells.

-

For non-specific binding control wells, add a high concentration of unlabeled GnRH.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

4. Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation.

1. Materials:

-

GnRHR-expressing cells

-

myo-[³H]inositol

-

Serum-free medium

-

This compound

-

Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Dowex AG1-X8 resin

2. Protocol:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with myo-[³H]inositol in serum-free medium overnight.

-

Wash the cells to remove unincorporated label.

-

Pre-incubate the cells in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with various concentrations of this compound for a defined time (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Transfer the cell lysates to tubes and neutralize with KOH.

-

Apply the neutralized lysates to columns containing Dowex AG1-X8 resin.

-

Elute the total [³H]inositol phosphates with formic acid.

-

Quantify the radioactivity in the eluate using a scintillation counter.

3. Data Analysis:

-

Plot the amount of [³H]inositol phosphates produced against the concentration of this compound.

-

Use non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Cyclic AMP (cAMP) Measurement Assay

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

1. Materials:

-

GnRHR-expressing cells

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

2. Protocol:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound for a specific time.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Perform the cAMP competitive immunoassay following the kit protocol. This typically involves incubating the cell lysate with a fixed amount of labeled cAMP and an anti-cAMP antibody.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the concentration of this compound.

-

Determine the EC50 or IC50 value for cAMP modulation.

MAPK/ERK Activation Assay (Western Blot)

This protocol is used to detect the phosphorylation of ERK1/2 as a measure of its activation.

1. Materials:

-

GnRHR-expressing cells

-

This compound

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

2. Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Stimulate the cells with this compound at various concentrations for different time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.

3. Data Analysis:

-

Quantify the band intensities for phospho-ERK and total-ERK.

-

Normalize the phospho-ERK signal to the total-ERK signal.

-

Plot the normalized phospho-ERK levels against the concentration or time of this compound treatment to determine the EC50 and time course of activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LH-RH [D-Lys6] - Echelon Biosciences [echelon-inc.com]

- 3. allpeptide.com [allpeptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Receptor-binding properties of gonadotropin-releasing hormone derivatives. Prolonged receptor occupancy and cell-surface localization of a potent antagonist analog - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the binding affinity of (D-Lys6)-LH-RH to its receptor

This in-depth guide provides a comprehensive overview of the binding affinity of the synthetic luteinizing hormone-releasing hormone (LH-RH) analog, (D-Lys6)-LH-RH, to its cognate receptor, the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and functional consequences of this potent GnRH receptor agonist.

Quantitative Binding Affinity Data

| Compound | Receptor | Assay Type | Measured Value (IC50) | Reference |

| Biotin-[D-Lys6]GnRH | GnRH Receptor | Competitive Radioligand Binding | 104.3 ± 16.6 nM | [1] |

Note: The IC50 value represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value is indicative of a higher binding affinity. The provided data is for a biotinylated derivative, which may have a slightly different affinity compared to the unmodified this compound.

Experimental Protocols

The determination of binding affinity is achieved through various experimental techniques. Below are detailed methodologies for key experiments relevant to studying the interaction of this compound with the GnRH receptor.

Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the GnRH receptor.

Materials:

-

Receptor Source: Crude membrane preparations from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, HEK293 cells stably expressing the human GnRH receptor).

-

Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-buserelin or ¹²⁵I-Tyr⁵, D-Trp⁶-GnRH.

-

Unlabeled Ligand: this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the GnRH receptor in a suitable lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

For the determination of total binding, add only the radioligand and membranes.

-

For the determination of non-specific binding, add an excess of a potent unlabeled GnRH analog (e.g., 1 µM buserelin) in addition to the radioligand and membranes.

-

-

Incubation:

-

Add a fixed, low concentration of the radioligand (typically at or below its Kd) to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Inositol Phosphate Accumulation and Calcium Mobilization

As a GnRH receptor agonist, this compound stimulates downstream signaling pathways. Measuring the products of these pathways provides a functional assessment of its potency.

-

Inositol Phosphate (IP) Accumulation Assay: This assay measures the production of inositol phosphates, which are second messengers generated upon the activation of phospholipase C by the Gq/11-coupled GnRH receptor. The accumulation of IPs is a direct indicator of receptor activation.

-

Calcium Mobilization Assay: This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs following the IP₃-mediated release of calcium from intracellular stores. This is typically measured using calcium-sensitive fluorescent dyes.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the GnRH receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for determining binding affinity.

Caption: GnRH Receptor Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Comprehensive Technical Guide to (D-Lys6)-LH-RH: A Potent Luteinizing Hormone-Releasing Hormone Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide (D-Lys6)-LH-RH, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details its molecular characteristics, biological activity, and associated experimental methodologies, serving as a valuable resource for professionals in research and drug development.

Core Molecular and Physicochemical Properties

This compound is a synthetic decapeptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. The substitution of a D-lysine for the glycine at position 6 confers increased resistance to degradation, resulting in a more potent and longer-lasting biological effect compared to the native peptide.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₈₄N₁₈O₁₃ | [1] |

| Molecular Weight | 1253.41 g/mol | [1] |

| Amino Acid Sequence (Three-Letter Code) | Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH₂ | [2][3] |

| Amino Acid Sequence (One-Letter Code) | (Glp)HWSYkLRPG-NH₂ | [2][3] |

| Purity (HPLC) | ≥95% | [4] |

| Form | Lyophilized powder | [4] |

Biological Activity and Mechanism of Action

As a potent GnRH receptor agonist, this compound binds to and activates GnRH receptors on gonadotrope cells in the anterior pituitary gland. This activation stimulates the synthesis and release of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These hormones, in turn, regulate various reproductive functions, including follicular growth, ovulation, and spermatogenesis.

The primary signaling cascade initiated by the activation of the GnRH receptor involves the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately culminate in the physiological response of gonadotropin release.

Signaling Pathway of GnRH Receptor Activation

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the manual synthesis of this compound using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Pro, Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu)

-

Coupling reagents: HBTU, HOBt

-

Activator base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: TFA/TIS/H₂O (e.g., 95:2.5:2.5)

-

Ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification.

Purification and Characterization by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., Jupiter C18).

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Purification Protocol:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 30 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization: A specific HPLC method for the quantification of D-Lys6-GnRH involves a two-step gradient elution on a Jupiter C18 column at 40°C, with a gradient of 10-35% acetonitrile. The peak intensity is measured at 220 nm.[4]

In Vivo GnRH Agonist Activity Assay in Rodents

This protocol is a general guideline for assessing the in vivo activity of this compound in a rodent model.

Animals:

-

Adult male or female rats or mice.

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week.

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer the peptide to the animals via a specified route, such as subcutaneous or intraperitoneal injection. A range of doses can be tested. For instance, a dose of 20 µg has been used in mice.[5]

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, and 120 minutes).

-

Separate the serum or plasma and store it at -80°C until analysis.

-

Measure the serum concentrations of LH and FSH using a validated immunoassay (e.g., ELISA or RIA).

-

An increase in LH and FSH levels compared to a vehicle-treated control group indicates GnRH agonist activity.

GnRH Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells or a transfected cell line).

-

Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶, des-Gly¹⁰]-GnRH ethylamide).

-

Unlabeled this compound (as the competitor).

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, add a constant amount of cell membranes and the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for Synthesis and Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]